molecular formula C9H11BrOS B6201574 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene CAS No. 2703778-76-9

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene

Cat. No. B6201574
CAS RN: 2703778-76-9
M. Wt: 247.2
InChI Key:
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Description

5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene, also known as 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene, is a synthetic organic compound that has been widely studied in the scientific community due to its many potential applications. It is a colorless liquid with a pungent odor and is soluble in organic solvents. 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene has been studied for its potential use as a catalyst, a reagent, and a reactant in various chemical reactions. It has also been studied for its potential use as a pharmaceutical, an insecticide, and a fungicide.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzenethoxy-1-methyl-3-(methylsulfanyl)benzene is not yet fully understood. However, it is believed to act as a reagent in organic synthesis reactions, and it is thought to be capable of forming covalent bonds with other molecules. Additionally, it is believed to be capable of forming complexes with other molecules, which could potentially be used to catalyze certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzenethoxy-1-methyl-3-(methylsulfanyl)benzene are not yet fully understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. Additionally, it is believed to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

The advantages of 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzenethoxy-1-methyl-3-(methylsulfanyl)benzene for use in lab experiments include its low cost, its availability, and its non-toxic and non-irritating properties. Additionally, it is relatively easy to obtain and use in laboratory experiments.
The limitations of 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzenethoxy-1-methyl-3-(methylsulfanyl)benzene for use in lab experiments include its low reactivity and its potential to form complexes with other molecules. Additionally, it is difficult to separate from other compounds and its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the research and development of 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzenethoxy-1-methyl-3-(methylsulfanyl)benzene. These include further research into its potential use as a catalyst in organic synthesis reactions, its potential use in the synthesis of new compounds, and its potential use as a pharmaceutical, an insecticide, and a fungicide. Additionally, further research into its biochemical and physiological effects, as well as its mechanism of action, could be beneficial. Finally, research into methods for separating it from other compounds and improving its reactivity could be beneficial.

Synthesis Methods

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzenethoxy-1-methyl-3-(methylsulfanyl)benzene can be synthesized by a variety of methods. Most commonly, it is synthesized by the reaction of bromine and 2-methoxy-1-methyl-3-(methylsulfanyl)benzene in an aqueous medium. This reaction yields a mixture of 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene and 2-bromo-1-methyl-3-(methylsulfanyl)benzene. The mixture can be separated by distillation or chromatography.

Scientific Research Applications

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzenethoxy-1-methyl-3-(methylsulfanyl)benzene has a wide range of potential applications in scientific research. It is used as a reactant in a variety of organic synthesis reactions, including the synthesis of a range of pharmaceuticals, pesticides, and fungicides. It is also used in the synthesis of polymers and other materials. Additionally, it has been studied for its potential use as a catalyst in the synthesis of a variety of new compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methyl-2-nitrophenol", "sodium methoxide", "methyl iodide", "sodium hydride", "bromine", "thioacetic acid", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 4-methyl-2-nitrophenol with sodium hydride in methanol to obtain 4-methyl-2-aminophenol", "Step 2: Methylation of 4-methyl-2-aminophenol with methyl iodide in the presence of sodium hydride to obtain 4-methyl-2-methoxyphenol", "Step 3: Bromination of 4-methyl-2-methoxyphenol with bromine in the presence of sodium hydroxide to obtain 5-bromo-4-methyl-2-methoxyphenol", "Step 4: Thioacetylation of 5-bromo-4-methyl-2-methoxyphenol with thioacetic acid in the presence of sodium hydroxide to obtain 5-bromo-2-methoxy-4-methylthiophenol", "Step 5: Methylation of 5-bromo-2-methoxy-4-methylthiophenol with methyl iodide in the presence of sodium hydride to obtain 5-bromo-2-methoxy-1-methyl-4-methylthiobenzene", "Step 6: Desulfurization of 5-bromo-2-methoxy-1-methyl-4-methylthiobenzene with sodium hydride in the presence of water and methanol to obtain 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene" ] }

CAS RN

2703778-76-9

Molecular Formula

C9H11BrOS

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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